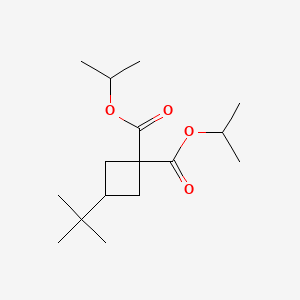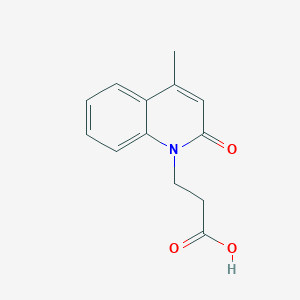![molecular formula C8H11ClN2 B2387590 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine CAS No. 1251761-08-6](/img/structure/B2387590.png)
2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines .
Synthesis Analysis
The synthesis of 2-(chloromethyl)pyridine involves the reaction of 2-methylpyridine with carbon tetrachloride in the presence of dry sodium carbonate .
Molecular Structure Analysis
The molecular formula of 2-(chloromethyl)pyridine is C6H6ClN . The InChI key is NJWIMFZLESWFIM-UHFFFAOYSA-N .
Chemical Reactions Analysis
2-(Chloromethyl)pyridine is an alkylating agent . It is a precursor to pyridine-containing ligands .
Physical And Chemical Properties Analysis
2-(Chloromethyl)pyridine is a white solid with a molar mass of 127.57 g/mol . Its melting point is 79 °C .
科学的研究の応用
Catalysis and Polymerization
One application of derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is in the field of catalysis, particularly in ethylene oligomerization reactions. These derivatives, when complexed with metals such as Ni, Co, and Fe, form catalysts that facilitate the production of oligomers from ethylene. The catalytic activity and the product distribution are significantly influenced by the choice of solvent and co-catalyst, highlighting the complex's potential in fine-tuning polymer production processes (Nyamato et al., 2014).
Luminescent Materials
The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have shown promise in creating luminescent materials. These compounds have been explored for their potential in producing luminescent lanthanide compounds, which are useful in biological sensing. The unique photophysical properties of these complexes offer avenues for developing new materials for imaging and sensing applications (Halcrow, 2005).
Corrosion Inhibition
Derivatives of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine have also been explored as corrosion inhibitors. Their molecular structure and interaction with metal surfaces can significantly reduce corrosion rates, offering potential applications in protecting industrial materials and infrastructure (Bouklah et al., 2005).
Fluorescent Probes and Sensors
These compounds have been developed as fluorescent probes for detecting metal ions. The design of reversible chemosensors based on these derivatives allows for the nanomolar detection of metal ions such as Cu2+. Their high sensitivity and specificity for certain metals make them valuable tools in environmental monitoring and analytical chemistry (García et al., 2019).
Material Science and Functional Materials
The versatile chemistry of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine derivatives enables the synthesis of multifunctional materials. These include spin-crossover switches and emissive f-element centers for biomedical sensors. Advances in this area demonstrate the potential of these compounds in creating functional materials for electronic, sensory, and biomedical applications (Halcrow, 2014).
Safety and Hazards
作用機序
Target of Action
It is known that chloromethylpyridines, including 2-chloromethylpyridine, are alkylating agents . Alkylating agents work by binding to DNA and causing damage, which can inhibit cell division and lead to cell death.
Mode of Action
As an alkylating agent, 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine likely interacts with its targets by transferring a methyl or other alkyl group to the DNA molecule . This can result in the formation of cross-links within the DNA, preventing it from unwinding and replicating properly. The inability to replicate can lead to cell death, particularly in rapidly dividing cells.
Result of Action
The molecular and cellular effects of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine’s action are likely related to its role as an alkylating agent . By causing DNA damage, it can inhibit cell division and lead to cell death. This can have a broad range of effects depending on the type of cells affected and the extent of the damage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . .
特性
IUPAC Name |
2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h5H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDXWFLUYJIMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CCl)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
CAS RN |
1251761-08-6 |
Source


|
| Record name | 2-(chloromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2387508.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)

![2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2387511.png)
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)

![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)

![Methyl 4-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamoyl]benzoate](/img/structure/B2387522.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2387523.png)
![3-(1H-indol-3-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2387524.png)


![4-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2387529.png)